1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound incorporates a pyrimidine core with a morpholine substituent, which contributes to its biological activity and chemical versatility. It is primarily classified as a pyrimidinedione derivative, known for its pharmacological properties.
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione falls under the category of heterocyclic compounds, specifically as a pyrimidine derivative. Its classification is significant in medicinal chemistry due to its potential therapeutic applications.
The synthesis of 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves several key steps:
Industrial production often utilizes automated reactors for large-scale synthesis. The purification of the final product is typically performed through crystallization or chromatography to ensure high purity levels.
The molecular formula of 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione is , with a molecular weight of 229.23 g/mol. The structure features a pyrimidine ring fused with a morpholine moiety.
Property | Value |
---|---|
Molecular Formula | C9H15N3O4 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione |
InChI Key | OKIVJALCCCQYFQ-POYBYMJQSA-N |
The InChI representation provides insight into the compound's connectivity and stereochemistry:
The compound can participate in several chemical reactions:
Typical reagents include:
The mechanism of action for 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets at the molecular level. The presence of both the morpholine and pyrimidine rings allows it to bind effectively to specific enzymes or receptors in biological systems.
Studies indicate that this compound may influence various biochemical pathways through modulation of enzyme activity or receptor binding affinity. Specific data on its mechanism remains an area for further research.
The physical properties of 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione include:
Key chemical properties include:
Further analyses such as melting point determination and spectral studies (e.g., NMR and IR spectroscopy) are essential for confirming purity and structural integrity .
This compound has several scientific uses:
This compound belongs to the morpholine-pyrimidinedione hybrid class, characterized by a pyrimidine-2,4-dione (uracil) scaffold fused to a stereochemically defined morpholine ring. The core structure features:
Table 1: Key Structural Identifiers of Morpholine-Pyrimidinedione Hybrids
Property | Value | Source |
---|---|---|
IUPAC Name | 1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione | [1] |
CAS Registry Number | 109205-43-8 | [2] |
Molecular Formula | C₉H₁₃N₃O₄ | [1] |
Stereochemistry | (2R,6S)-configured morpholine | [1] [2] |
SMILES Notation | O=C(N1)N(C@@HO[C@@]2(CO))C=CC1=O | [4] (adapted) |
This compound serves dual roles in pharmaceutical manufacturing:
Patent literature highlights this compound’s strategic value in oncology and antiviral drug pipelines:
Table 2: Patent Applications Involving Morpholine-Pyrimidinedione Intermediates
Patent/Application | Key Claims | Therapeutic Area | |
---|---|---|---|
US 9,469,613B2 (2016) | Use in momelotinib synthesis; coupling methods | Myeloproliferative neoplasms | [6] |
US 2024/0043448A1 (2024) | Chiral morpholine intermediates for KRAS inhibition | Solid tumors | [5] |
WO 2014/106800A2 (2014) | Pyrimidine derivatives as kinase inhibitors | Oncology, inflammation | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7